molecular formula C23H30O5 B161513 Euglobal Ia1 CAS No. 77794-63-9

Euglobal Ia1

Cat. No.: B161513
CAS No.: 77794-63-9
M. Wt: 386.5 g/mol
InChI Key: GCAXPYWXIWWHHT-UHFFFAOYSA-N
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Description

Euglobal Ia1 is an organic compound belonging to the class of xanthenes, which are polycyclic aromatic compounds containing a xanthene moiety. This moiety consists of two benzene rings joined by a pyran ring. This compound is known for its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Euglobal Ia1 can be synthesized through various organic synthesis methods. One common approach involves the isolation of the compound from natural sources such as the leaves of Eucalyptus robusta. The structures of this compound and its analogues have been elucidated using extensive spectroscopic data and comparison with literature .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Eucalyptus species. The process includes solvent extraction, followed by chromatographic techniques to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Euglobal Ia1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and aldehyde groups in its structure .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Euglobal Ia1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Euglobal Ia1 involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to induce apoptosis in cancer cells by activating specific molecular pathways. The compound targets key proteins involved in cell cycle regulation and apoptosis, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Uniqueness: Euglobal Ia1 is unique due to its specific structural features, including the presence of hydroxyl and aldehyde groups, which contribute to its distinct reactivity and biological activities. Its ability to inhibit cancer cell growth and induce apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXPYWXIWWHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77844-93-0
Record name Euglobal Ia1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77844-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euglobal Ia1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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